1-(4-nitrophenyl)-1H-pyrazol-5-amine

説明

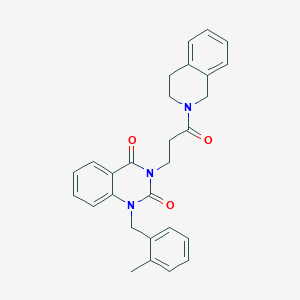

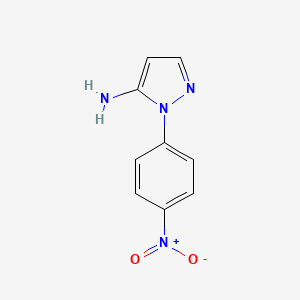

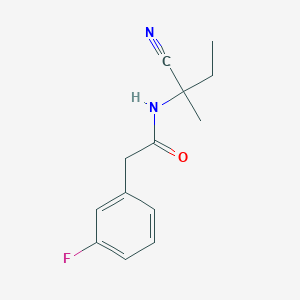

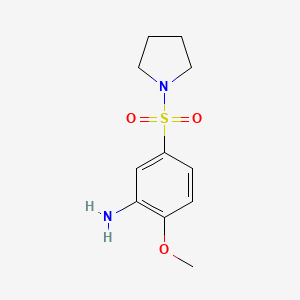

“1-(4-nitrophenyl)-1H-pyrazol-5-amine” is a chemical compound likely containing a pyrazole core (a type of heterocyclic aromatic organic compound), an amine group (-NH2), and a nitrophenyl group (a phenyl ring with a nitro group (-NO2) attached). These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

While specific synthesis methods for “1-(4-nitrophenyl)-1H-pyrazol-5-amine” were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, or reduction .Molecular Structure Analysis

The molecular structure of similar compounds often involves analysis through techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

Related compounds, such as 4-nitrophenol, have been studied extensively. For example, the catalytic reduction of 4-nitrophenol by nanostructured materials is a benchmark reaction in assessing the activity of these materials .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(4-nitrophenyl)-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .科学的研究の応用

- Anticancer Research : 1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives have been explored as potential anticancer agents. Researchers investigate their cytotoxicity, selectivity, and mechanisms of action against cancer cells .

- Antifungal and Antituberculosis Agents : The compound’s structural modifications have yielded promising antifungal and antituberculosis candidates. These derivatives are evaluated for their efficacy and safety profiles .

- Anti-Inflammatory and Antidiabetic Properties : Researchers study the anti-inflammatory effects of these compounds, which may contribute to the development of novel anti-inflammatory drugs. Additionally, their potential as antidiabetic agents is under investigation .

- Ligands in Coordination Complexes : Imines derived from 1-(4-nitrophenyl)-1H-pyrazol-5-amine serve as interesting ligands in coordination chemistry. Their ability to coordinate with metal ions makes them valuable for designing new complexes .

- Synthetic Intermediates : The compound is a versatile synthetic intermediate. Researchers use it to access various functionalized molecules, including 1-alkyl-4-formyltriazoles. A scalable one-step synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has been reported .

- Hydrolysis and Recycling : A useful protocol for in situ diazotization of 4-nitroaniline facilitates the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles. This process allows for the recycling of 4-nitrophenyl azide .

- Bioimaging Agents : Researchers explore the potential of 1-(4-nitrophenyl)-1H-pyrazol-5-amine derivatives as bioimaging agents. Their fluorescent properties and cellular uptake are investigated for diagnostic purposes .

Medicinal Chemistry

Coordination Chemistry

Organic Synthesis

Chemical Biology

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(4-nitrophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-5-6-11-12(9)7-1-3-8(4-2-7)13(14)15/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORCOSFUIHPSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrophenyl)-1H-pyrazol-5-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)

![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)

![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)

![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)